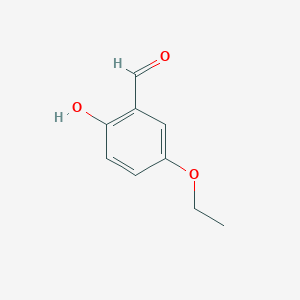

5-Ethoxy-2-hydroxybenzaldehyde

Übersicht

Beschreibung

5-Ethoxy-2-hydroxybenzaldehyde is a compound that can be inferred to have a structure similar to the compounds discussed in the provided papers. Although none of the papers directly mention this compound, they do discuss related compounds which can provide insights into its properties and synthesis. For instance, the synthesis of related compounds involves reactions with substituted benzaldehydes, which suggests potential synthetic routes for this compound as well .

Synthesis Analysis

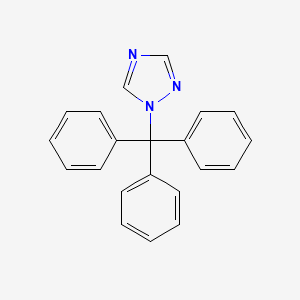

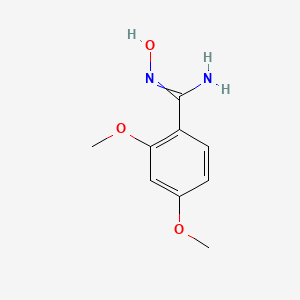

The synthesis of compounds related to this compound involves multi-step reactions with various reagents and conditions. For example, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde indicates that aldehyde functional groups are key intermediates in the synthesis of more complex molecules . Additionally, the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides to produce 2-alkoxy-5-methoxybenzaldehydes suggests a possible synthetic route for this compound through similar O-alkylation reactions .

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been investigated using density functional theory (DFT) calculations. These studies provide insights into the geometry optimization and vibrational frequencies of the molecules, which are crucial for understanding the physical and chemical properties of this compound . The non-symmetric structure based on a tetrasubstituted ethylenediamine backbone in one of the studied compounds also highlights the importance of the arrangement of functional groups around the core structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as the acetylation and methylation reactions of triazolones, can shed light on the potential reactivity of this compound . The ability of these compounds to undergo further chemical transformations is indicative of the versatility of benzaldehyde derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques, including IR, 1H-NMR, 13C-NMR, and UV spectral data . The potentiometric titrations in non-aqueous solvents provide information on the acidity and pKa values, which are important for understanding the behavior of this compound in different environments . The vibrational spectroscopy studies offer detailed information on the vibrational modes of the molecules, which are related to their physical properties .

Wissenschaftliche Forschungsanwendungen

Thermophysical Properties Study

- 5-Ethoxy-2-hydroxybenzaldehyde, along with other aldehydes, was studied using differential scanning calorimetry (DSC) to understand their thermophysical properties, such as fusion temperatures, enthalpies, entropies, and heat capacities, over a range of temperatures (Temprado, Roux, & Chickos, 2008).

Synthesis of Derivatives

- This chemical has been involved in the synthesis of various derivatives. For example, direct O-alkylation yielded several novel compounds, demonstrating its versatility in creating new chemical entities (Katritzky, Long, He, Qiua, & Wilcox, 2000).

Chemical Reactions and Interactions

- Its reactions with other compounds like alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, were studied. This research provides insights into its reactivity and potential applications in synthetic chemistry (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Vapor-Liquid Equilibrium Behaviors

- The vapor-liquid equilibrium behaviors of this compound in various alcohols were measured. Understanding these behaviors is crucial for its application in processes like distillation or extraction (Kato, Kodama, Ono, Serizawa, & Yaginuma, 2007).

Trace Element Analysis

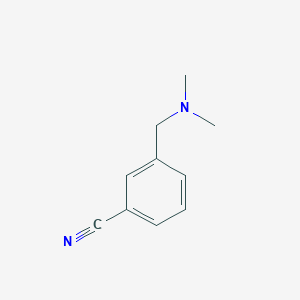

- In a study focusing on trace element analysis, a derivative of this compound was used as a modifier for silica disks. This application is significant in the field of analytical chemistry, particularly in the preconcentration and detection of trace elements like copper in water samples (Fathi & Yaftian, 2009).

Linkers for Solid Phase Organic Synthesis

- It was also investigated for its use as linkers in solid-phase organic synthesis. This aspect is important for developing new synthetic methodologies and pharmaceutical applications (Swayze, 1997).

Radical Scavenging Activity

- A study focused on the radical scavenging activity of various hydroxybenzaldehydes, including derivatives of this compound, highlighting its potential in antioxidant applications (Nenadis & Tsimidou, 2012).

Chemosensor Development

- The compound's derivatives were used in developing chemosensors for the detection of copper ions, an application significant in environmental monitoring and analytical chemistry (Gao et al., 2014).

Safety and Hazards

The safety information available for 5-Ethoxy-2-hydroxybenzaldehyde indicates that it may be harmful if swallowed (H302), may cause an allergic skin reaction (H317), and may cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust or mist, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

5-ethoxy-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVPMBZBRPZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397594 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80832-54-8 | |

| Record name | 5-ethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

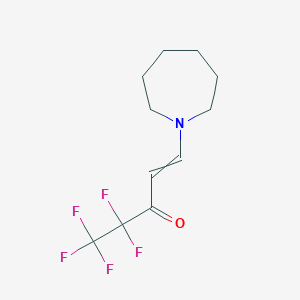

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)